FGH10019 -

FGH10019

Catalog Number: EVT-1595150
CAS Number:
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FGH10019 is a small-molecule inhibitor that targets fatty acid synthesis by inhibiting the activation of sterol regulatory element-binding proteins, specifically SREBP-1. This compound has been identified as a potent inhibitor of fatty acid synthase, which plays a critical role in lipid metabolism and is often upregulated in various cancers. The inhibition of SREBP-1 by FGH10019 provides a promising therapeutic avenue for treating metabolic disorders and certain types of cancer.

Source and Classification

FGH10019 was developed as part of a series of compounds aimed at inhibiting fatty acid synthesis. It is classified as a fatty acid synthase inhibitor and has shown potential in preclinical studies for its ability to disrupt lipid metabolism in cancer cells. The compound was synthesized and evaluated in various studies that assessed its potency and mechanism of action against fatty acid synthase.

Synthesis Analysis

Methods and Technical Details

The synthesis of FGH10019 involves multiple steps, beginning with the construction of thiazole derivatives. The initial route includes the reaction of thioamide derivatives with α-bromoketone derivatives under specific conditions to yield thiazole compounds. Subsequent reactions involve coupling these thiazoles with various amines to produce the final compound.

  1. Thiazole Ring Formation: Thioamide derivatives are reacted with α-bromoketones in warm ethanol to form thiazole derivatives.
  2. Amine Coupling: The thiazole derivatives are then coupled with different amines through reductive amination techniques to form the final product, FGH10019.

The synthesis process is characterized by high yields and purity, allowing for effective evaluation of the compound's biological activity .

Molecular Structure Analysis

Structure and Data

FGH10019 has a complex molecular structure featuring multiple aromatic rings, including a thiazole moiety. The specific arrangement of these rings contributes to its biological activity as an inhibitor of fatty acid synthase.

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: 290.35 g/mol

The structural analysis indicates that FGH10019 contains functional groups that facilitate its interaction with target proteins involved in lipid metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of FGH10019 include:

  1. Formation of Thiazole Derivatives: This step involves the reaction of thioamides with α-bromoketones, leading to the formation of 4-phenyl-2-(pyridin-4-yl)thiazole derivatives.
  2. Reductive Amination: This reaction utilizes various aldehydes or ketones with primary amines to yield the final compound through a series of steps that include hydrogenation and purification processes.

These reactions are optimized to ensure high yields and minimal by-products, making the synthesis efficient for further pharmacological evaluations .

Mechanism of Action

Process and Data

FGH10019 exerts its effects primarily through the inhibition of SREBP-1 activation, which is crucial for fatty acid synthesis. By blocking the activation pathway, FGH10019 reduces the expression levels of genes involved in lipid biosynthesis, leading to decreased fatty acid production within cancer cells.

  • Inhibition Pathway: FGH10019 inhibits the ER-Golgi translocation of SREBPs by binding to escort proteins that facilitate their cleavage and activation.
  • Biological Impact: This inhibition results in reduced cell proliferation in cancer models where fatty acid synthesis is upregulated .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

FGH10019 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Demonstrates stability under physiological conditions, allowing for effective cellular uptake.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties enhance its suitability for biological applications and therapeutic development .

Applications

Scientific Uses

FGH10019 has significant potential applications in scientific research, particularly in:

  1. Cancer Therapy: As an inhibitor of fatty acid synthesis, it can be used to explore new treatment strategies for cancers characterized by high lipid metabolism.
  2. Metabolic Disorders: Its ability to modulate lipid biosynthesis makes it a candidate for studying metabolic diseases such as obesity and diabetes.
  3. Drug Development: FGH10019 serves as a lead compound for developing new inhibitors targeting lipid metabolism pathways.
Introduction to FGH10019 as a Therapeutic Agent

Role of SREBP Inhibition in Metabolic Regulation

SREBPs are master regulators of lipid homeostasis that activate over 30 genes involved in cholesterol, fatty acid, triglyceride, and phospholipid synthesis [9]. These membrane-bound transcription factors exist in three isoforms with distinct biological functions:

  • SREBP-1a: Potently activates all lipid synthesis genes
  • SREBP-1c: Primarily regulates fatty acid biosynthesis
  • SREBP-2: Specializes in cholesterol metabolism genes [9]

Table 1: SREBP Isoforms and Their Metabolic Functions

IsoformPrimary Target GenesMetabolic Functions
SREBP-1aACLY, ACC, FASN, SCD1Comprehensive lipid synthesis
SREBP-1cACC, FASN, SCD1Fatty acid & triglyceride production
SREBP-2HMGCR, LDLR, PCSK9Cholesterol biosynthesis & uptake

Canonical SREBP activation requires proteolytic processing: Under sterol-depleted conditions, SREBP cleavage-activating protein (SCAP) escorts SREBPs from the endoplasmic reticulum to the Golgi, where site-1 protease (S1P) and site-2 protease (S2P) sequentially cleave them to release transcriptionally active fragments [5] [9]. This mature form then translocates to the nucleus and activates lipogenic genes by binding sterol regulatory elements (SREs) in their promoters.

FGH-10019 disrupts this cascade, thereby addressing lipotoxicity—a pathological state where lipid overload causes cellular damage through:

  • ER stress from disrupted protein folding capacity
  • Mitochondrial dysfunction due to fatty acid overload
  • Inflammatory signaling triggered by lipid intermediates like ceramides [2]By inhibiting SREBP maturation, FGH-10019 reduces de novo lipogenesis and normalizes lipid flux, offering a mechanistic approach to treating metabolic disorders such as obesity, nonalcoholic steatohepatitis (NASH), and metabolic dysfunction-associated steatotic liver disease (MASLD) [1] [2].

Historical Development of SREBP-Targeted Inhibitors

The therapeutic targeting of SREBPs has evolved through distinct pharmacological eras:

First-generation inhibitors (2000s-2010s) primarily consisted of:

  • Natural compounds (e.g., fatostatins) with moderate efficacy
  • Repurposed statins that indirectly affect SREBP-2 via cholesterol depletion
  • Peptide-based agents limited by poor bioavailability

Second-generation agents (post-2020) include:

  • MSI-1: A natural product-derived inhibitor (3-(5-isopropyl-4-(4-methylpyridin-3-yl)thiazol-2-yl)benzamide) that specifically targets SREBP-1. It suppresses the Warburg effect in lung squamous cell carcinoma and enhances chemosensitivity but shows limited activity against SREBP-2 [3] [8].
  • Betulin derivatives: Triterpenoids that block SREBP-SCAP interaction but with suboptimal pharmacokinetics.

Table 2: Evolution of SREBP-Targeted Therapeutic Agents

Compound TypeRepresentative AgentsKey Limitations
Natural inhibitorsFatostatins, betulinLow potency, poor selectivity
Peptide-basedSREBP decoy oligonucleotidesDegradation susceptibility
Small molecules (pre-2024)MSI-1, PF-429242Isoform-specific activity
Next-gen agentsFGH-10019Dual SREBP-1/2 inhibition

FGH-10019 represents a third-generation inhibitor designed for:

  • Dual isoform specificity: Simultaneously targets SREBP-1 and SREBP-2
  • Enhanced bioavailability: Small molecule properties (MW: 373.49 g/mol) optimized for tissue penetration
  • Mechanistic innovation: Acts via sterol-independent inhibition pathways, including potential disruption of SCAP-INSIG complex formation and caspase-2 mediated processing during ER stress [5] [9].

Positioning FGH-10019 in Lipid Metabolism Research

FGH-10019 occupies a unique niche in lipid metabolism research due to its dual-pathway modulation and chemoinformatic optimization:

Mechanistic differentiation:

  • Unlike MSI-1 (which primarily suppresses SREBP-1c), FGH-10019 concurrently inhibits SREBP-1a, -1c, and -2, comprehensively disrupting both fatty acid and cholesterol synthesis [1] [9].
  • It modulates cross-talk between nuclear receptors, indirectly influencing FXR (farnesoid X receptor) signaling. Since SREBP-2 represses FXR-mediated transcription of FGF19—a enterokine regulating bile acid homeostasis—FGH-10019 may secondarily enhance FXR activity [7].

Therapeutic scope expansion:Preclinical studies indicate potential efficacy across multiple disease contexts:

  • Metabolic diseases: Reduces hepatic triglyceride accumulation in NASH models and improves insulin sensitivity in obesity [1]
  • Oncology: Targets tumor lipogenesis in lung squamous cell carcinoma (LUSC), where SREBP-1 is overexpressed and drives chemoresistance [3] [8]
  • Cardiometabolic disorders: Modulates LDL receptor expression via SREBP-2 inhibition, suggesting potential atherosclerosis applications [9]

Technological integration:FGH-10019's development leveraged:

  • Chemometric pipelines: Mass spectrometry-based lipidomics for target engagement assessment
  • Molecular docking: Optimization using SREBP-SCAP complex models (PDB ID: 6K9M) [3] [4]
  • Metabolic flux analysis: Quantification of 13C-glucose incorporation into lipids to confirm pathway suppression

This multidisciplinary approach establishes FGH-10019 as a versatile tool compound for investigating SREBP-dependent processes in metabolic syndrome, cancer metabolism, and lipid disorders.

Properties

Product Name

FGH10019

IUPAC Name

N-[4-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C18H19N3O2S2/c1-3-4-16-11-14(9-10-19-16)18-20-17(12-24-18)13-5-7-15(8-6-13)21-25(2,22)23/h5-12,21H,3-4H2,1-2H3

InChI Key

OWAXXHRQPWGNTG-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C

Synonyms

FGH 10019
FGH-10019
FGH10019
N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.